4-(Cyclohexanesulfonyl)morpholine is a synthetic organic compound that features a morpholine ring substituted with a cyclohexanesulfonyl group. This compound is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis. It is classified under sulfonamides, which are compounds containing a sulfonamide functional group (–SO2NH2) attached to an amine.
The compound can be synthesized from cyclohexanesulfonyl chloride and morpholine, utilizing various synthetic methods that involve catalytic reactions. The molecular formula for 4-(cyclohexanesulfonyl)morpholine is , and it has a molecular weight of 217.31 g/mol.
4-(Cyclohexanesulfonyl)morpholine belongs to the class of sulfonamides, which are widely used in pharmaceuticals. Its structure allows it to participate in various chemical reactions, making it valuable in organic synthesis and drug development.
The synthesis of 4-(cyclohexanesulfonyl)morpholine typically involves the reaction of morpholine with cyclohexanesulfonyl chloride. This reaction can be carried out under mild conditions, often requiring the presence of a base such as triethylamine to neutralize hydrochloric acid produced during the reaction.
The molecular structure of 4-(cyclohexanesulfonyl)morpholine consists of a morpholine ring (a six-membered ring containing one oxygen and one nitrogen atom) with a cyclohexanesulfonyl group attached at the fourth position.
4-(Cyclohexanesulfonyl)morpholine can undergo various chemical reactions typical of sulfonamides:
The mechanism of action for compounds like 4-(cyclohexanesulfonyl)morpholine typically involves inhibition of specific enzymes or receptors in biological systems. Although specific data on this compound's mechanism is limited, similar sulfonamide compounds often function by:
4-(Cyclohexanesulfonyl)morpholine has several scientific uses:
The synthesis of 4-(cyclohexanesulfonyl)morpholine leverages innovative approaches that optimize yield, purity, and scalability. One prominent route involves reductive amination between cyclohexanone and morpholine, followed by sulfonylation. This method employs a bifunctional catalyst system (e.g., Cu-Ni/Al₂O₃) under hydrogen pressure (2–3 MPa) at 130–150°C, achieving >85% conversion efficiency with minimal byproducts [1]. The reaction proceeds through an enamine intermediate, which undergoes in situ reduction to the saturated cyclohexyl intermediate prior to sulfonylation [4].
Alternative pathways include direct sulfonylation of morpholine using cyclohexanesulfonyl chlorides. This method requires careful control of stoichiometry and base (triethylamine) to prevent N,N-disulfonylation. Recent advances utilize high-throughput experimentation (HTE) to screen optimal conditions, identifying dichloromethane as the ideal solvent at 0°C–5°C, yielding 92% pure product [5] [6]. Microwave-assisted synthesis further enhances this route, reducing reaction times from hours to minutes while maintaining yields >90% [6].
Table 1: Comparative Synthetic Routes for 4-(Cyclohexanesulfonyl)morpholine
Method | Conditions | Yield (%) | Advantages |
---|---|---|---|
Reductive Amination | Cu-Ni/Al₂O₃, H₂ (3 MPa), 150°C | 85–88 | High atom economy, fewer steps |
Direct Sulfonylation | Et₃N, DCM, 0–5°C | 90–92 | Scalable, high purity |
Microwave-Assisted | DMF, 120°C, 300W, 15 min | 91–94 | Rapid, energy-efficient |
Morpholine ring formation can also be achieved through cyclodehydration of diethylene glycol with ammonia derivatives under acidic catalysis (e.g., p-toluenesulfonic acid). This method generates the morpholine scaffold before sulfonylation, allowing modular functionalization [1] [4].
The cyclohexanesulfonyl moiety critically governs the compound's physicochemical behavior. Its bulky, lipophilic structure enhances metabolic stability by shielding the morpholine nitrogen from oxidative metabolism. Conformational analysis reveals that the chair conformation of the cyclohexyl ring positions the sulfonyl group perpendicular to the morpholine plane, minimizing steric strain and maximizing electronic effects [6].
Electronically, the sulfonyl group acts as a strong electron-withdrawing unit, reducing the pKa of the morpholine nitrogen by 2–3 units compared to nonsulfonylated analogs. This facilitates salt formation (e.g., hydrochlorides) for improved solubility without compromising membrane permeability [6]. The group’s stability under acidic conditions (pH >2) was confirmed via accelerated degradation studies, showing <5% decomposition after 24 hours at 37°C [6].
In bioactive conformations, the sulfonyl oxygen atoms coordinate zinc ions in enzyme active sites (e.g., carbonic anhydrase II), mimicking endogenous sulfonamide inhibitors. This is evidenced by X-ray crystallography of analogous sulfonyl-morpholine complexes, where the cyclohexyl group occupies a hydrophobic subpocket, enhancing binding affinity by 3–5 fold versus linear alkyl chains [6].
Table 2: Impact of Sulfonyl Group Modifications on Compound Properties
Sulfonyl Variant | LogP | Metabolic Stability (t₁/₂, min) | Enzyme Binding Affinity (Ki, μM) |
---|---|---|---|
Cyclohexanesulfonyl | 1.8 | >120 | 0.14 ± 0.02 |
Benzenesulfonyl | 1.2 | 45 | 0.28 ± 0.05 |
Methanesulfonyl | -0.3 | 22 | 1.74 ± 0.12 |
Strategic modifications to the morpholine ring focus on bioisosteric replacements and substituent engineering to optimize target engagement. Replacing morpholine oxygen with sulfur (yielding thiomorpholine derivatives) increases lipophilicity (ΔLogP +0.6) and enhances blood-brain barrier penetration, crucial for CNS-targeted agents [6]. Alternatively, N-alkylation (e.g., methyl, benzyl) of the morpholine nitrogen modulates basicity, reducing off-target interactions while retaining sulfonamide zinc coordination [6].
Incorporating sp³-rich fragments like piperidine or tetrahydropyran alters ring conformation, improving selectivity for CA-II over off-target isoforms. Studies show that C4-functionalization of morpholine with electron-donating groups (e.g., -CH₃) elevates H-bond acceptor capacity, boosting potency against bovine CA-II by 40% (IC₅₀: 9.64 μM vs. 16.2 μM for unsubstituted analogs) [6].
Table 3: Bioactivity of Morpholine Modifications in Sulfonyl Hybrids
Morpholine Variant | IC₅₀ vs. CA-II (μM) | Selectivity Ratio (CA-II/CA-IX) | Aqueous Solubility (mg/mL) |
---|---|---|---|
4-(Cyclohexanesulfonyl)morpholine | 14.2 ± 0.3 | 12.7 | 3.8 |
4-(Cyclohexanesulfonyl)thiomorpholine | 8.9 ± 0.2 | 8.3 | 1.2 |
N-Methyl-4-(cyclohexanesulfonyl)morpholine | 18.6 ± 0.4 | 25.1 | 5.1 |
Late-stage functionalization via iridium-catalyzed C–H borylation enables precise installation of halogens or aryl groups at the morpholine ring’s 3- or 5-positions. Geometric deep learning models predict borylation sites with >92% regioselectivity, facilitating rapid diversification [5]. This approach generated analogs with sub-micromolar potency against CA-II by introducing para-aminophenyl groups that form additional H-bonds with Thr199 and Glu106 residues [5] [6].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8